

# A Comparative Guide to the Structural Confirmation of 5-Ethyl-isoxazol-3-ol

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## Compound of Interest

Compound Name: **5-Ethyl-isoxazol-3-OL**

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In the field of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. For small molecules such as **5-Ethyl-isoxazol-3-ol**, a variety of analytical techniques can be employed to elucidate and confirm its three-dimensional structure. This guide provides a detailed comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this target molecule, complete with experimental data and protocols.

## Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structural confirmation depends on several factors including the nature of the sample, the level of detail required, and the available instrumentation. Below is a summary of the key characteristics of X-ray crystallography, NMR, and Mass Spectrometry.

Technique	Information Obtained	Sample Requirements	Advantages	Disadvantages
X-ray Crystallography	Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.	Single, high-quality crystal (typically > 0.1 mm in each dimension).	Provides unambiguous and definitive structural determination.	Growing suitable crystals can be a significant bottleneck. Not suitable for amorphous solids or liquids.
NMR Spectroscopy ( <sup>1</sup> H, <sup>13</sup> C)	Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemistry, and dynamic processes.	~1-10 mg of pure sample dissolved in a suitable deuterated solvent.	Non-destructive technique. Provides detailed information about the molecule in solution.	Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules.
Mass Spectrometry (MS)	Molecular weight, elemental composition (with high-resolution MS), and structural information through fragmentation patterns. <a href="#">[1]</a> <a href="#">[2]</a>	Micrograms to nanograms of sample. Can be in solid, liquid, or gaseous form.	High sensitivity. Can be coupled with separation techniques like GC or LC.	Does not provide information on stereochemistry or the 3D arrangement of atoms. Fragmentation can sometimes be complex to interpret. <a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

## X-ray Crystallography

While specific crystal data for **5-Ethyl-isoxazol-3-ol** is not publicly available, the following protocol is based on established methods for similar isoxazole derivatives.[\[3\]](#)[\[4\]](#)

**Objective:** To obtain a single crystal of **5-Ethyl-isoxazol-3-ol** and determine its molecular structure using X-ray diffraction.

**Methodology:**

- Crystallization:
  - Dissolve the purified **5-Ethyl-isoxazol-3-ol** in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
  - Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
  - Select a well-formed, single crystal of appropriate size for data collection.
- Data Collection:
  - Mount the selected crystal on a goniometer head.
  - Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
  - Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.
- Structure Solution and Refinement:
  - Process the collected diffraction data to obtain integrated intensities.
  - Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

- Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To confirm the connectivity and chemical environment of the atoms in **5-Ethyl-isoxazol-3-ol**.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **5-Ethyl-isoxazol-3-ol** in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Transfer the solution to an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a <sup>1</sup>H NMR spectrum to determine the number of different types of protons and their chemical environments.
  - Expected signals for **5-Ethyl-isoxazol-3-ol** would include a triplet and a quartet for the ethyl group, a singlet for the isoxazole proton, and a broad singlet for the hydroxyl proton.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a <sup>13</sup>C NMR spectrum to determine the number of different types of carbon atoms.
  - Expected signals would correspond to the carbons of the ethyl group and the isoxazole ring.
- 2D NMR (Optional):

- Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively, to confirm the connectivity of the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.[1][2][9][10]

Objective: To determine the molecular weight and fragmentation pattern of **5-Ethyl-isoxazol-3-ol**.

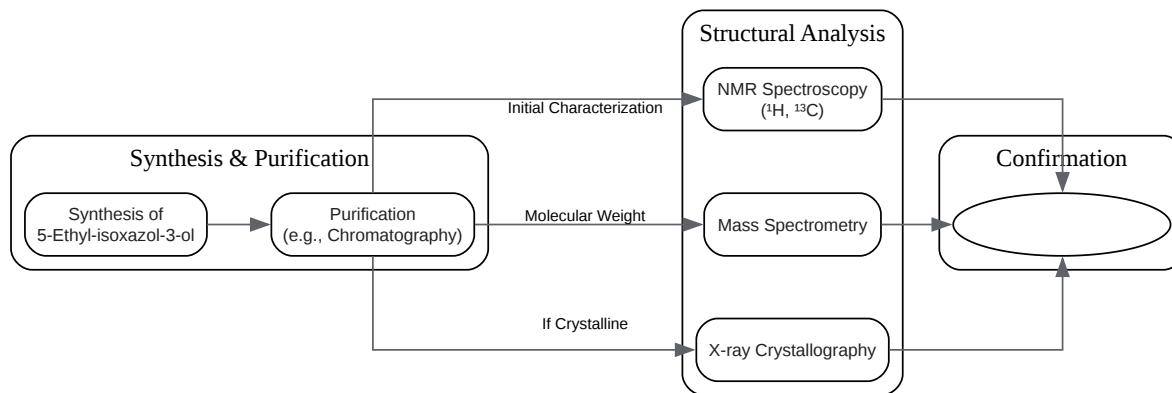
Methodology:

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis:
  - Acquire a full-scan mass spectrum to determine the molecular ion peak, which corresponds to the molecular weight of the compound.
  - For **5-Ethyl-isoxazol-3-ol** ( $C_5H_7NO_2$ ), the expected exact mass would be approximately 113.0477 g/mol .
- Tandem MS (MS/MS):
  - Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
  - The fragmentation pattern can provide valuable information about the different functional groups and their connectivity within the molecule. Isoxazoles often exhibit a characteristic N-O bond cleavage.[1]

## Visualizations

## Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like **5-Ethyl-isoxazol-3-ol**.

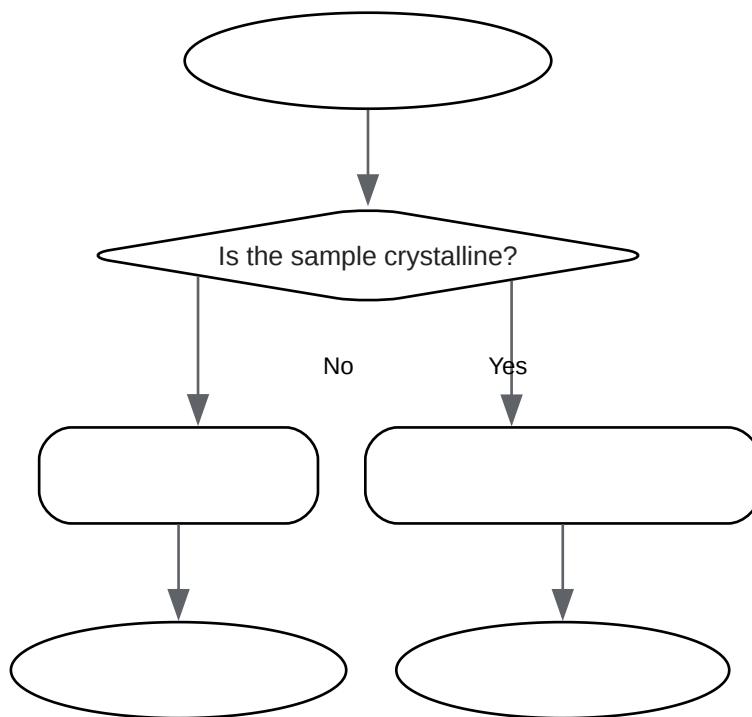


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Caption: Workflow for the synthesis, purification, and structural confirmation of **5-Ethyl-isoxazol-3-ol**.

## Decision Pathway for Choosing a Structural Confirmation Method

This diagram outlines the decision-making process for selecting the appropriate analytical technique.



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